4-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)methyl]butanamide
Overview
Description
4-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)methyl]butanamide is a synthetic organic compound characterized by its complex molecular structure. It is primarily used in various chemical and biological applications due to its unique properties.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)methyl]butanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and receptor binding due to its structural properties.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the manufacture of agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)methyl]butanamide typically involves the following steps:
Preparation of 2,4-dichlorophenoxybutanoic acid: This is achieved by reacting 2,4-dichlorophenol with butyric acid under acidic conditions.
Formation of the amide bond: The 2,4-dichlorophenoxybutanoic acid is then reacted with 4-methylbenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of 2,4-dichlorophenol and butyric acid are reacted in industrial reactors.
Amide formation: The intermediate is then reacted with 4-methylbenzylamine using industrial-scale coupling agents and reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)methyl]butanamide involves its interaction with specific molecular targets:
Molecular Targets: It binds to certain enzymes and receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-dichlorophenoxy)butanoic acid
- 4-methylbenzylamine
- 2,4-dichlorophenol
Uniqueness
4-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)methyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its similar compounds.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)methyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-13-4-6-14(7-5-13)12-21-18(22)3-2-10-23-17-9-8-15(19)11-16(17)20/h4-9,11H,2-3,10,12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMJUXUNSMUTSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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